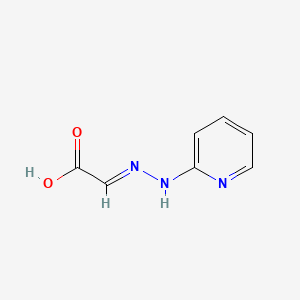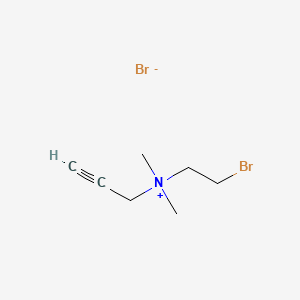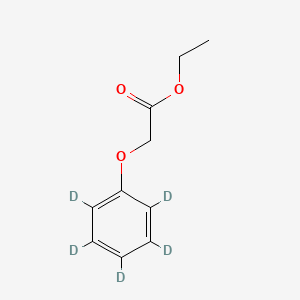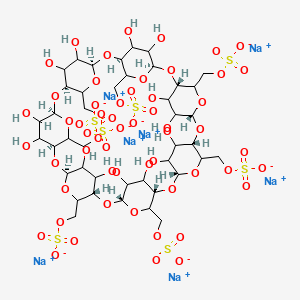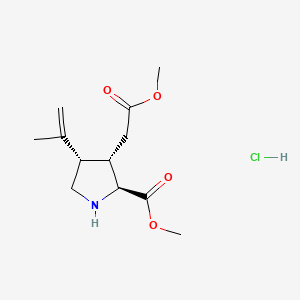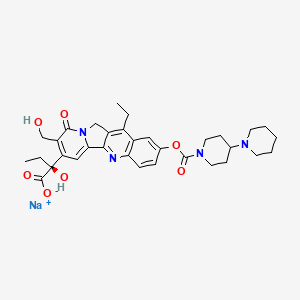
伊立替康羧酸盐钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Irinotecan Carboxylate Sodium Salt is a DNA topoisomerase inhibitor . It is a derivative of camptothecin that inhibits the action of topoisomerase I . Irinotecan prevents the religation of the DNA strand by binding to the topoisomerase I-DNA complex, causing double-strand DNA breakage and cell death .
Molecular Structure Analysis
The molecular formula of Irinotecan Carboxylate Sodium Salt is C33H39N4NaO7 . Its molecular weight is 626.68 . The structure of Irinotecan Carboxylate Sodium Salt is complex due to the involvement of many enzymes and transporters .Chemical Reactions Analysis
Irinotecan Carboxylate Sodium Salt is the carboxylate form of Irinotecan . It is converted to its active metabolite, SN-38, by carboxylesterase . This conversion is influenced by environmental and genetic factors .Physical And Chemical Properties Analysis
Irinotecan is a hydrophilic compound with a large volume of distribution . At physiological pH, Irinotecan and its active metabolite SN-38 are present in two pH-dependent equilibrium isoforms .科学研究应用
Comprehensive Analysis of Irinotecan Carboxylate Sodium Salt Applications
Irinotecan Carboxylate Sodium Salt is a water-soluble derivative of the chemotherapy drug irinotecan, which is used in the treatment of various cancers. Below is a detailed analysis of its scientific research applications across different fields.
Oncology: Cancer Treatment Efficacy: Irinotecan is primarily used in the treatment of colorectal cancer , as well as pancreatic and lung cancer . It functions by inhibiting topoisomerase I, an enzyme critical for DNA replication, leading to cell death . The sodium salt form allows for easier administration and handling in clinical settings.
Pharmacokinetics: Monitoring Drug Levels: The pharmacokinetics of irinotecan, including its sodium salt form, are complex due to its rapid conversion in the circulation and the involvement of various enzymes and transporters . Research in this area focuses on monitoring drug levels in patients to optimize dosing and minimize side effects.
Pharmacogenetics: Personalized Medicine: Pharmacogenetic research aims to personalize irinotecan treatment based on genetic profiles. Variants in genes encoding drug-metabolizing enzymes and transporters can predict drug-related toxicity and efficacy, leading to more tailored treatments .
Analytical Chemistry: Drug Quantification: In analytical chemistry, methods are developed for the quantification of irinotecan in pharmaceutical forms and biological samples. A recent study has proposed a spectrophotometric method for this purpose, which is simple, rapid, and cost-effective .
Toxicology: Safety and Side Effect Profiles: Toxicological studies assess the safety and side effect profiles of irinotecan. Research in this field helps in identifying the severe and unpredictable toxicities, such as hemorrhagic cystitis, associated with its use .
作用机制
Target of Action
Irinotecan Carboxylate Sodium Salt, also known as Irinotecan, primarily targets DNA topoisomerase I , a nuclear enzyme involved in DNA replication . This enzyme plays a crucial role in relaxing torsionally strained (supercoiled) DNA, which is essential for DNA replication and transcription .
Mode of Action
Upon administration, Irinotecan is converted into its active metabolite, SN-38 , by carboxylesterase in the liver and gastrointestinal tract . Both Irinotecan and SN-38 inhibit DNA topoisomerase I, acting on the S and G2 phases of the cell cycle . They bind to the topoisomerase I-DNA complex and prevent the religation of the DNA strands, thereby interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and ultimately results in cancer cell death .
Biochemical Pathways
Irinotecan has a highly complex metabolism. It is subject to extensive metabolic conversion by various enzyme systems, including esterases to form SN-38, UGT1A1 mediating glucuronidation of SN-38, as well as CYP3A4, which forms several pharmacologically inactive oxidation products . These processes mediate drug elimination, either through metabolic breakdown or excretion .
Pharmacokinetics
The pharmacokinetics of Irinotecan are characterized by large interindividual variability . The mean systemic clearance and steady-state volume of distribution values are 14.3 l/h/m² and 211 l/m², respectively . The clearance of Irinotecan is mainly biliary (66%) and independent of dose . Both Irinotecan and SN-38 exist in an active lactone form and an inactive carboxylate form, between which an equilibrium exists that depends on the pH and the presence of binding proteins .
Result of Action
The molecular and cellular effects of Irinotecan’s action are primarily due to its inhibition of DNA topoisomerase I, which leads to DNA damage and cell death . This results in the arrest of the cell cycle in the S-G2 phase and ultimately leads to cancer cell death .
Action Environment
The metabolism of Irinotecan is prone to environmental and genetic influences . Genetic variants in the DNA of enzymes and transporters involved in Irinotecan’s metabolism could predict a part of the drug-related toxicity and efficacy of treatment . Patient characteristics, lifestyle, and comedication also influence Irinotecan pharmacokinetics . Other factors, including dietary restriction, are currently being studied .
安全和危害
未来方向
Irinotecan has undergone extensive clinical evaluation since its approval in the United States in 1996 . The focus of development has evolved from evaluation of single-agent activity in refractory disease settings to evaluation of front-line irinotecan-based combination chemotherapy regimens and integration of irinotecan into combined modality regimens . Future research is expected to continue to explore the pharmacology, metabolism, mechanisms of resistance, and molecular determinants of response to Irinotecan .
属性
IUPAC Name |
sodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-9-oxo-2-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N4O7.Na/c1-3-22-23-16-21(44-32(42)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26(25(19-38)30(37)39)33(43,4-2)31(40)41;/h8-9,16-17,20,38,43H,3-7,10-15,18-19H2,1-2H3,(H,40,41);/q;+1/p-1/t33-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZQEGIYKWOXLC-WAQYZQTGSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)[C@@](CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N4NaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Irinotecan Carboxylate Sodium Salt | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

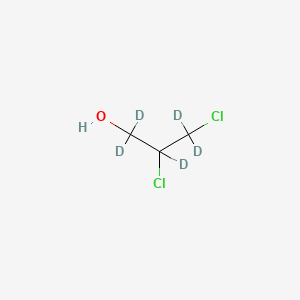
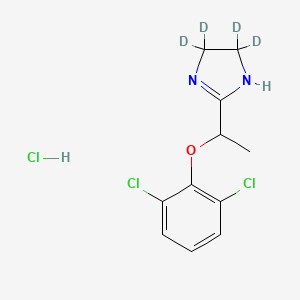
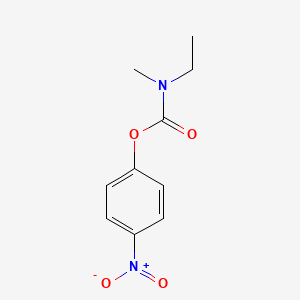
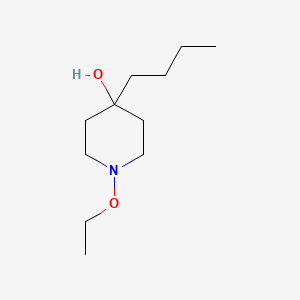
![(2-Aminothiazol-4-yl)[(Z)-sodiooxyimino]acetic acid allyl ester](/img/structure/B564497.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine](/img/structure/B564498.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)
